2-(2-Hydroxyphenyl)pyridin-4(1H)-one
Overview
Description
2-(2-Hydroxyphenyl)pyridin-4(1H)-one is an organic compound with a molecular formula of C11H9NO2 It is a heterocyclic compound containing both a pyridine ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)pyridin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with pyridine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated pyridin-4(1H)-one derivatives.
Substitution: Various substituted pyridin-4(1H)-one derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The phenol group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Another heterocyclic compound with similar structural features but different electronic properties.
2-(2-Hydroxyphenyl)benzoxazole: Similar to benzothiazole but with an oxygen atom in the heterocyclic ring.
2-(2-Hydroxyphenyl)quinoline: Contains a quinoline ring instead of a pyridine ring, leading to different chemical reactivity.
Uniqueness: 2-(2-Hydroxyphenyl)pyridin-4(1H)-one is unique due to its specific combination of a pyridine ring and a phenol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14/h1-7,14H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJHKCCCUFWOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CN2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692408 | |
Record name | 2-(2-Hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-32-4 | |
Record name | 4-Pyridinol, 2-(2-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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